Dual RAR/RXR Binding Affinity vs. ATRA Mono-Receptor Restriction
In a direct recombinant receptor binding study, 9-cis-RA bound to all three RXR subtypes (Kd = 1.4–2.4 nM) and all three RAR subtypes (Kd = 0.2–0.8 nM). In contrast, all-trans-retinoic acid (t-RA) bound solely to the RARs (Kd = 0.2–0.4 nM) and showed no measurable binding to RXRs [1]. This demonstrates that 9-cis-RA is a dual RAR/RXR ligand, whereas t-RA is RAR-restricted.
| Evidence Dimension | Receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | 9-cis-RA: RAR Kd = 0.2–0.8 nM; RXR Kd = 1.4–2.4 nM |
| Comparator Or Baseline | t-RA: RAR Kd = 0.2–0.4 nM; RXR binding = not detected |
| Quantified Difference | 9-cis-RA binds RXRs with nM affinity; t-RA shows zero detectable RXR binding |
| Conditions | Recombinant RARα/β/γ and RXRα/β/γ proteins in vitro |
Why This Matters
RXR engagement by 9-cis-RA enables activation of RXR homodimer and permissive heterodimer signaling pathways that are pharmacologically inaccessible to ATRA, making 9-cis-RA mandatory for experiments requiring dual-receptor or RXR-predominant pathway interrogation.
- [1] Allegretto EA, et al. Transactivation properties of retinoic acid and retinoid X receptors in mammalian cells and yeast. J Biol Chem. 1993;268(35):26625-33. PMID: 8253793. View Source
